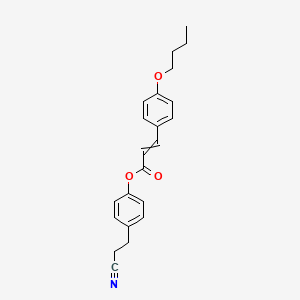![molecular formula C12H10N2O3S B14596538 2-{(E)-[(5-Methylthiophen-2-yl)methylidene]amino}-4-nitrophenol CAS No. 60957-41-7](/img/structure/B14596538.png)
2-{(E)-[(5-Methylthiophen-2-yl)methylidene]amino}-4-nitrophenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{(E)-[(5-Methylthiophen-2-yl)methylidene]amino}-4-nitrophenol is a chemical compound that belongs to the class of Schiff bases. Schiff bases are compounds typically formed by the condensation of primary amines with carbonyl compounds. This particular compound features a thiophene ring, which is a sulfur-containing heterocycle, and a nitrophenol group, which is known for its electron-withdrawing properties. The combination of these functional groups imparts unique chemical and physical properties to the compound .
Preparation Methods
The synthesis of 2-{(E)-[(5-Methylthiophen-2-yl)methylidene]amino}-4-nitrophenol generally involves the condensation reaction between 5-methylthiophene-2-carbaldehyde and 4-nitrophenol. The reaction is typically carried out in the presence of a suitable solvent such as ethanol or methanol, and a catalyst like acetic acid to facilitate the condensation process . The reaction conditions often include refluxing the mixture for several hours to ensure complete reaction and high yield of the product.
Chemical Reactions Analysis
2-{(E)-[(5-Methylthiophen-2-yl)methylidene]amino}-4-nitrophenol undergoes various types of chemical reactions, including:
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitro group, with nucleophiles like amines or thiols.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used but can include sulfoxides, sulfones, and substituted derivatives .
Scientific Research Applications
2-{(E)-[(5-Methylthiophen-2-yl)methylidene]amino}-4-nitrophenol has a wide range of scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry to form metal complexes with various transition metals.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its ability to interact with biological targets such as enzymes and receptors.
Industry: The compound is used in the development of advanced materials, including organic semiconductors and light-emitting diodes (LEDs), due to its unique electronic properties.
Mechanism of Action
The mechanism by which 2-{(E)-[(5-Methylthiophen-2-yl)methylidene]amino}-4-nitrophenol exerts its effects is primarily through its interaction with biological macromolecules. The compound can bind to metal ions, forming stable complexes that can inhibit the activity of metalloenzymes. Additionally, its nitrophenol group can undergo redox reactions, generating reactive oxygen species (ROS) that can induce oxidative stress in cells. These interactions can lead to the modulation of various cellular pathways, including apoptosis and cell proliferation.
Comparison with Similar Compounds
Similar compounds to 2-{(E)-[(5-Methylthiophen-2-yl)methylidene]amino}-4-nitrophenol include other Schiff bases with thiophene and nitrophenol groups. Some examples are:
2-{(E)-[(2-Hydroxyphenyl)methylidene]amino}-4-nitrophenol: This compound has a similar structure but with a hydroxyphenyl group instead of a methylthiophene group.
2-{(E)-[(5-Methylthiophen-2-yl)methylidene]amino}-5-nitrophenol: This compound differs in the position of the nitro group on the phenol ring.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct electronic and steric properties that influence its reactivity and interactions with biological targets.
Properties
CAS No. |
60957-41-7 |
|---|---|
Molecular Formula |
C12H10N2O3S |
Molecular Weight |
262.29 g/mol |
IUPAC Name |
2-[(5-methylthiophen-2-yl)methylideneamino]-4-nitrophenol |
InChI |
InChI=1S/C12H10N2O3S/c1-8-2-4-10(18-8)7-13-11-6-9(14(16)17)3-5-12(11)15/h2-7,15H,1H3 |
InChI Key |
HSAQCXWSJXHMID-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(S1)C=NC2=C(C=CC(=C2)[N+](=O)[O-])O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[2,4-Bis(tert-butylamino)-6-methylpyridin-3-yl]ethanone](/img/structure/B14596455.png)
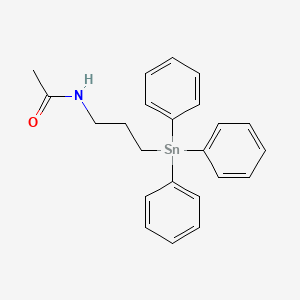
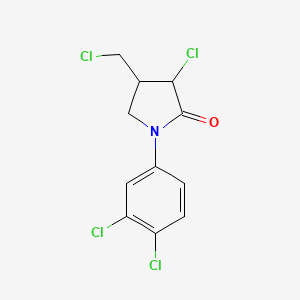

![2,4-Diphenylbicyclo[3.2.1]octa-2,6-diene](/img/structure/B14596484.png)
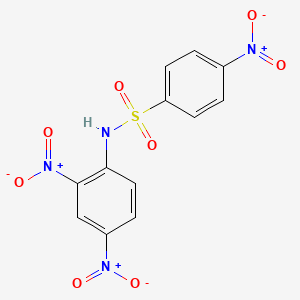

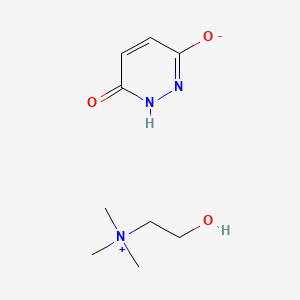
![2-[(2H-1,3-Benzodioxol-5-yl)methanesulfinyl]-1-oxo-1lambda~5~-pyridine](/img/structure/B14596507.png)
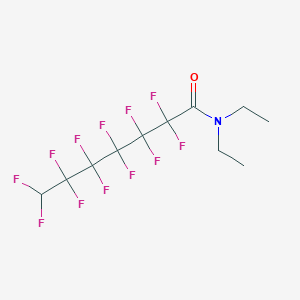
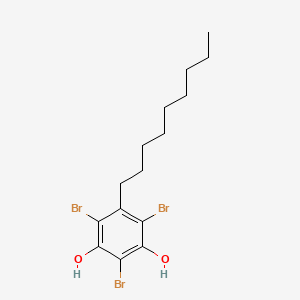
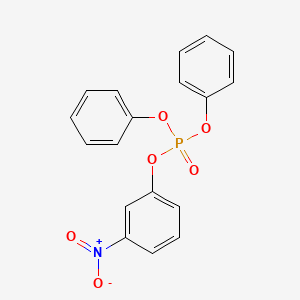
![2-[(Naphthalen-1-yl)methanesulfonyl]-1-oxo-1lambda~5~-pyridine](/img/structure/B14596542.png)
